N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide
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Overview
Description
N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide is a research chemical with the molecular formula C13H16N2O2 and a molecular weight of 232.28 g/mol. It is known for its utility in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide typically involves the reaction of 4-acetamidobenzaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide is utilized in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide involves its interaction with specific molecular targets. It is believed to modulate certain biochemical pathways, potentially affecting enzyme activity or receptor binding. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide
- N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]propionamide
- N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]butyramide
Comparison: this compound is unique due to its specific acetamide functional group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it particularly valuable in certain research applications where specific reactivity or interaction profiles are desired.
Properties
IUPAC Name |
N-[4-[3-(dimethylamino)prop-2-enoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-10(16)14-12-6-4-11(5-7-12)13(17)8-9-15(2)3/h4-9H,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZDFAKFAMKMMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)C=CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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